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Preclinical Profile of GSK-2793660: An In-Depth Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

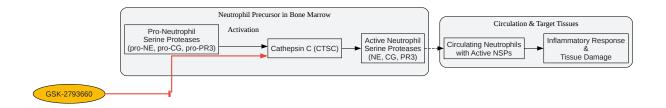
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] [4] By inhibiting CTSC, GSK-2793660 was developed with the therapeutic hypothesis of reducing the activity of these downstream NSPs, which are implicated in the pathophysiology of various inflammatory diseases, such as bronchiectasis.[2] This technical guide provides a comprehensive overview of the core preclinical studies of GSK-2793660, summarizing key data on its mechanism of action, in vitro potency, and preclinical safety findings. The development of GSK-2793660 was ultimately halted during Phase I clinical trials due to observations of epithelial desquamation in human subjects, an effect not predicted by the preclinical animal models.[1]

Mechanism of Action

GSK-2793660 is a substrate-competitive, potent, and selective inhibitor of CTSC.[1] Its mechanism is effectively irreversible, allowing for a high degree of enzyme inhibition that can be maintained over an extended period.[1] CTSC is responsible for the proteolytic activation of pro-NSPs (pro-NE, pro-CG, and pro-PR3) within the bone marrow during neutrophil maturation. By inhibiting CTSC, **GSK-2793660** aims to reduce the pool of active NSPs in circulating neutrophils.



Signaling Pathway



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Caption: Mechanism of action of GSK-2793660.

Data Presentation

In Vitro Potency

Parameter	Value	Source
IC50 against CTSC	<0.43 to 1 nM	[1]
kinact/Ki	9.0 x 104 M-1s-1	[1]

Preclinical Toxicology Summary

The following table summarizes the key findings from preclinical toxicology studies. It is important to note that detailed quantitative data and full study reports are not publicly available and are referenced from a Phase I clinical trial publication citing the GSK Investigator's Brochure.[1]



Species	Duration	Doses	Key Findings	Source
Rat	Up to 3 months	High doses (specific levels not disclosed)	No manifestation of skin abnormalities.	[1]
Dog	Up to 3 months	High doses (specific levels not disclosed)	No manifestation of skin abnormalities.	[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of **GSK-2793660** are not publicly available. The information below is a high-level description based on standard practices and the limited information from published sources.

In Vitro Enzyme Inhibition Assay

- Objective: To determine the potency of GSK-2793660 in inhibiting CTSC activity.
- Methodology: A biochemical assay was likely used, involving recombinant human CTSC and
 a synthetic substrate. The rate of substrate cleavage by CTSC would be measured in the
 presence and absence of varying concentrations of GSK-2793660. The IC50 value,
 representing the concentration of GSK-2793660 required to inhibit 50% of CTSC activity,
 was then determined. To determine the kinetics of irreversible inhibition, a kinact/Ki assay
 would have been performed.

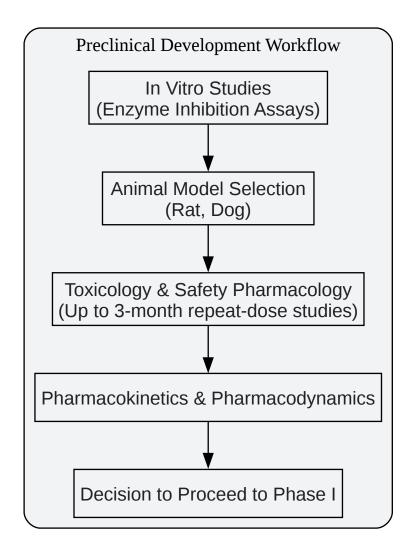
Preclinical Toxicology Studies

- Objective: To assess the safety and tolerability of GSK-2793660 in animal models following repeated dosing.
- Methodology: As per standard regulatory requirements, toxicology studies were conducted in
 two species, a rodent (rat) and a non-rodent (dog).[1] These studies likely involved daily oral
 administration of GSK-2793660 at multiple dose levels for a duration of up to 3 months. A
 control group receiving a vehicle would have been included for comparison. The animals
 would have been monitored for clinical signs of toxicity, and regular collection of blood and



urine samples for hematology and clinical chemistry analysis would have been performed. At the end of the study, a comprehensive histopathological examination of all major organs and tissues would have been conducted to identify any microscopic changes.

Experimental Workflow



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Caption: High-level preclinical development workflow for GSK-2793660.

Conclusion

The preclinical data for **GSK-2793660** demonstrated potent and selective in vitro inhibition of its target, Cathepsin C. Subsequent toxicology studies in rats and dogs for up to 3 months did



not reveal any skin-related adverse effects, which were later observed in the first-in-human Phase I study.[1] This discrepancy highlights the inherent limitations of preclinical models in predicting all potential human toxicities. The unexpected emergence of epithelial desquamation in clinical trials led to the discontinuation of the development of **GSK-2793660**.[1][3] The preclinical findings, however, remain valuable for the broader understanding of Cathepsin C inhibition and inform the development of future molecules targeting this pathway.

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